

Application Note: Analytical Methods for the Characterization of 4-Bromo-2-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-methylphenol**

Cat. No.: **B185452**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction **4-Bromo-2-methylphenol** (CAS No. 2362-12-1), a halogenated aromatic compound, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its molecular formula is C₇H₇BrO, with a molecular weight of approximately 187.04 g/mol.^[1] The precise characterization of this compound is critical to ensure the purity, stability, and safety of final products. This document provides a comprehensive overview of the analytical methods and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of **4-Bromo-2-methylphenol**.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating **4-Bromo-2-methylphenol** from impurities and for its quantification.

Gas Chromatography (GC)

Application: GC is a primary method for assessing the purity of **4-Bromo-2-methylphenol** and quantifying volatile or semi-volatile impurities. It offers high resolution and sensitivity, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Experimental Protocol:

- Instrument: A gas chromatograph equipped with an FID.
- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).
- Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the **4-Bromo-2-methylphenol** sample in 25 mL of a suitable solvent like Dichloromethane or Methanol to create a 1 mg/mL solution.
- Injection: Inject 1 μ L of the prepared sample.
- GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.
- Data Analysis: Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID.

Data Presentation: GC Purity Analysis

Parameter	Value
Assay (GC)	≥97.0%
Column	5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 μ m)
Injector Temp.	250°C
Detector Temp.	280°C
Oven Program	100°C (2 min), ramp 10°C/min to 250°C, hold 5 min

| Expected RT | Method-dependent, requires standard for confirmation |

[Click to download full resolution via product page](#)

GC Analysis Workflow for **4-Bromo-2-methylphenol**.

High-Performance Liquid Chromatography (HPLC)

Application: Reversed-phase HPLC (RP-HPLC) is ideal for analyzing the purity of **4-Bromo-2-methylphenol**, especially for non-volatile impurities or thermally labile compounds.[2]

Experimental Protocol:

- Instrument: An HPLC system with a UV-Vis detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Sample Preparation: Prepare a 0.5 mg/mL solution of **4-Bromo-2-methylphenol** in the mobile phase.
- HPLC Conditions:

- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.

- Data Analysis: Determine purity based on the relative peak area in the chromatogram.

Data Presentation: HPLC Purity Analysis

Parameter	Value
Purity (HPLC)	≥99.0% (typical for high-purity grades)
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (60:40) with 0.1% H ₃ PO ₄
Flow Rate	1.0 mL/min
Detection (UV)	275 nm

| Expected RT | Method-dependent, requires standard for confirmation |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are used for the unambiguous identification and structural confirmation of **4-Bromo-2-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure, including the substitution pattern on the phenol ring.[3]

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing Tetramethylsilane (TMS) as an internal standard.
- Instrument: A 300 MHz or higher NMR spectrometer.[3]
- Acquisition: Acquire ^1H and ^{13}C NMR spectra under standard acquisition parameters.

Data Presentation: NMR Spectral Data (in CDCl_3)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~7.2	d	Aromatic C-H
	~7.0	dd	Aromatic C-H
	~6.8	d	Aromatic C-H
	~4.9	s (broad)	Phenolic -OH
	~2.2	s	Methyl $-\text{CH}_3$
^{13}C NMR	~151	s	C-OH
	~132	s	C- CH_3
	~130	s	C-H
	~128	s	C-H
	~116	s	C-Br
	~115	s	C-H

|| ~15 | s | $-\text{CH}_3$ |

Note: Exact chemical shifts may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR is used to identify the functional groups present in the molecule.[3]

Experimental Protocol:

- Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method requiring no sample preparation.
- Instrument: An FTIR spectrometer equipped with an ATR accessory.
- Acquisition: Place a small amount of the solid sample directly on the ATR crystal and collect the spectrum, typically over a range of 4000-400 cm^{-1} .

Data Presentation: Characteristic FTIR Absorptions

Wavenumber (cm^{-1})	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H Stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium-Weak	Aliphatic C-H Stretch (-CH ₃)
1600 - 1450	Strong-Medium	Aromatic C=C Ring Stretch
1250 - 1180	Strong	C-O Stretch (phenol)

| 650 - 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Application: MS provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. It is often coupled with GC (GC-MS).[\[4\]](#)

Experimental Protocol:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Analysis: The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Data Presentation: Key Mass Fragments (EI-MS)

m/z	Proposed Fragment
188/186	[M]⁺ Molecular Ion (C₇H₇BrO)⁺, showing isotopic pattern for Bromine
107	[M-Br] ⁺ , Loss of Bromine radical

| 77 | [C₆H₅]⁺, Phenyl fragment |

Physicochemical Characterization

Melting Point and Differential Scanning Calorimetry (DSC)

Application: To determine the melting point and assess thermal purity. The reported melting point is in the range of 63-67 °C.[5]

Experimental Protocol:

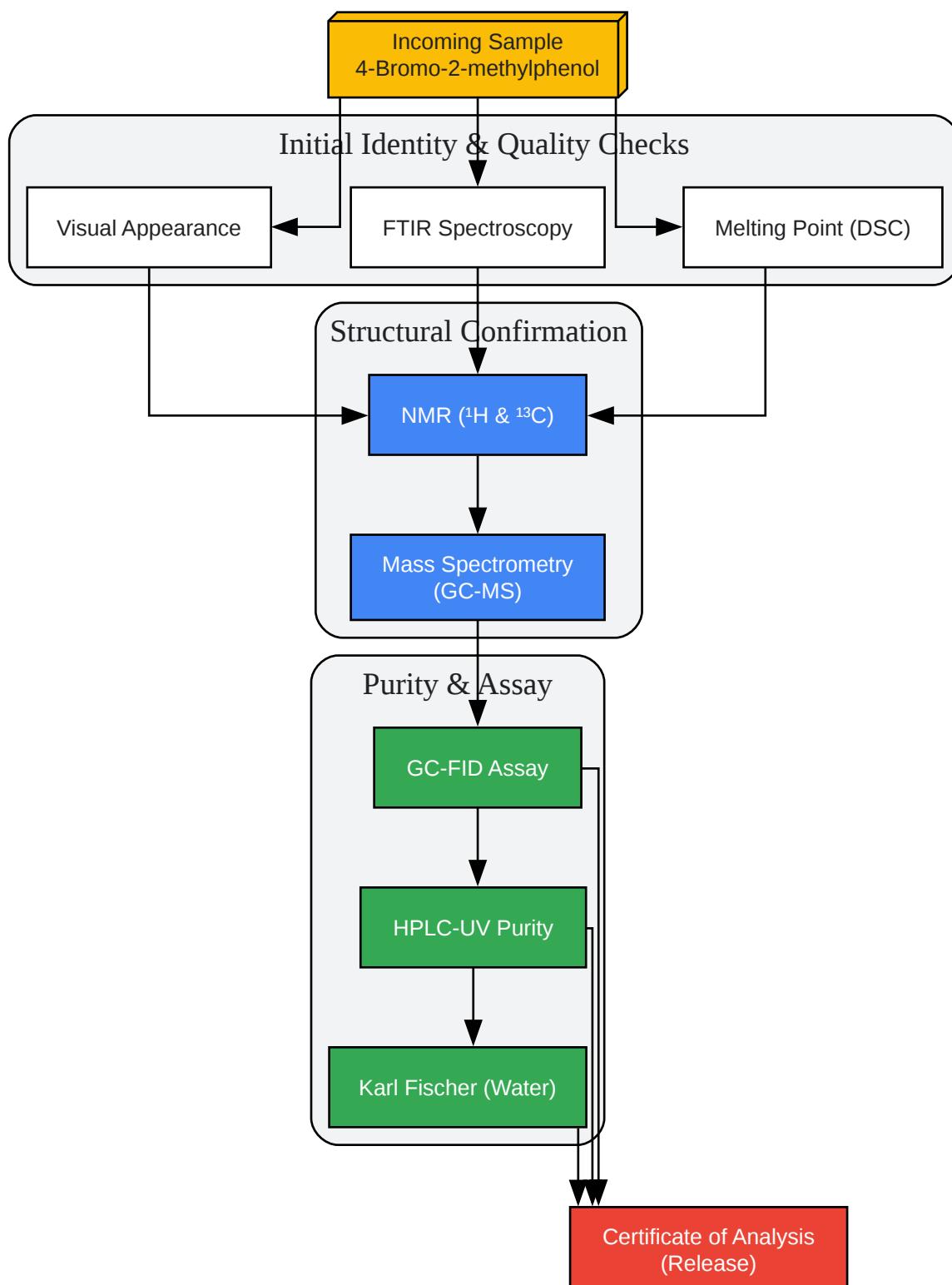
- Instrument: A Differential Scanning Calorimeter.
- Sample: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Conditions: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to 100°C.
- Analysis: The melting point is determined from the onset or peak of the endothermic event.

Data Presentation: Physical and Thermal Properties

Property	Value
Appearance	White to light yellow powder or crystals[5]
Molecular Formula	C ₇ H ₇ BrO[4]
Molecular Weight	187.03 g/mol

| Melting Point | 63 - 67 °C[5] |

Water Content (Karl Fischer Titration)


Application: To quantify the amount of water in the sample, which is a common impurity.

Experimental Protocol:

- Technique: Coulometric Karl Fischer titration is suitable for low water content.
- Procedure: Introduce a known weight of the sample into the Karl Fischer titration cell. The instrument automatically titrates the water and provides a result. A typical specification is $\leq 1.5\%.$ [6]

Overall Analytical Characterization Workflow

The complete characterization of a new batch of **4-Bromo-2-methylphenol** involves a logical sequence of analytical tests to confirm identity, purity, and quality.

[Click to download full resolution via product page](#)

*Logical workflow for the complete characterization of **4-Bromo-2-methylphenol**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srinichem.com [srinichem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methylphenol [webbook.nist.gov]
- 5. 4-Bromo-2-methylphenol, 98% 2362-12-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. H32307.06 [thermofisher.com]
- To cite this document: BenchChem. [Application Note: Analytical Methods for the Characterization of 4-Bromo-2-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185452#analytical-methods-for-4-bromo-2-methylphenol-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com